Comparative ERα Binding Affinity: Fulvestrant vs. Tamoxifen
Fulvestrant exhibits a markedly higher affinity for the estrogen receptor compared to tamoxifen, a critical determinant of its increased effectiveness in resistant cells [1]. In a competitive binding assay using MCF 5-23 breast cancer cells, the concentration of ICI 182,780 required for 50% inhibition of 3H-estradiol binding was 23 nM, compared to 1,000 nM for tamoxifen [1].
| Evidence Dimension | IC50 for inhibition of [3H]estradiol binding to ER |
|---|---|
| Target Compound Data | 2.3 x 10^-8 M (23 nM) |
| Comparator Or Baseline | Tamoxifen: 1 x 10^-6 M (1,000 nM); Estradiol: 0.89 x 10^-9 M (0.89 nM) |
| Quantified Difference | Fulvestrant exhibits an approximately 43.5-fold higher affinity than tamoxifen (1,000 nM / 23 nM). |
| Conditions | MCF 5-23 human breast cancer cells; competitive binding assay with [3H]estradiol |
Why This Matters
This higher affinity directly translates to a lower concentration required to displace estradiol and block ER signaling, a key parameter for researchers selecting an ER antagonist for in vitro studies.
- [1] Hu, X. F., Veroni, M., De Luise, M., Wakeling, A., Sutherland, R., Watts, C. K., & Zalcberg, J. R. (1993). Circumvention of tamoxifen resistance by the pure anti-estrogen ICI 182,780. International Journal of Cancer, 55(5), 873-876. View Source
